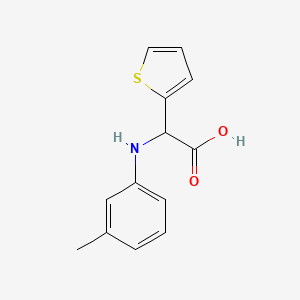
Thiophen-2-yl-m-tolylamino-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophen-2-yl-m-tolylamino acetic acid is a compound with the molecular formula C13H13NO2S and a molecular weight of 247.31 g/mol It features a thiophene ring, a tolyl group, and an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophen-2-yl-m-tolylamino acetic acid typically involves the condensation of thiophene derivatives with m-toluidine and glycine derivatives. One common method is the Fiesselmann synthesis, which involves the reaction of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions to generate 3-hydroxy-2-thiophene carboxylic derivatives .
Industrial Production Methods
Industrial production methods for thiophen-2-yl-m-tolylamino acetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fiesselmann synthesis or other condensation reactions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Thiophen-2-yl-m-tolylamino acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require Lewis acids like aluminum chloride or iron(III) chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Thiophen-2-yl-m-tolylamino acetic acid is used as a building block in the synthesis of more complex molecules.
Biology and Medicine
In medicinal chemistry, thiophene derivatives are known for their pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities . Thiophen-2-yl-m-tolylamino acetic acid may serve as a precursor for the development of new therapeutic agents.
Industry
Thiophene-based compounds are utilized in the production of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs) . Thiophen-2-yl-m-tolylamino acetic acid could be explored for similar applications.
Mechanism of Action
The mechanism of action of thiophen-2-yl-m-tolylamino acetic acid is not well-documented. thiophene derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The exact pathways and targets would depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-carboxylic acid: Another thiophene derivative with applications in organic synthesis and materials science.
Tolylacetic acid: A compound with a similar tolyl group but lacking the thiophene ring.
Aminoacetic acid (Glycine): The simplest amino acid, which forms the backbone of thiophen-2-yl-m-tolylamino acetic acid.
Uniqueness
Thiophen-2-yl-m-tolylamino acetic acid is unique due to the combination of the thiophene ring, tolyl group, and amino acetic acid moiety
Properties
Molecular Formula |
C13H13NO2S |
|---|---|
Molecular Weight |
247.31 g/mol |
IUPAC Name |
2-(3-methylanilino)-2-thiophen-2-ylacetic acid |
InChI |
InChI=1S/C13H13NO2S/c1-9-4-2-5-10(8-9)14-12(13(15)16)11-6-3-7-17-11/h2-8,12,14H,1H3,(H,15,16) |
InChI Key |
ZVCWCYUUHSQXHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(C2=CC=CS2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















